molecular formula C18H18O6 B10789740 Acetylshikonin CAS No. 23444-71-5

Acetylshikonin

Numéro de catalogue: B10789740
Numéro CAS: 23444-71-5
Poids moléculaire: 330.3 g/mol
Clé InChI: WNFXUXZJJKTDOZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Acetylshikonin can be synthesized through various methods, including chromatographic separation, ultrasound-assisted extraction, and ultrasound-assisted ionic liquid solid-liquid extraction . These methods involve isolating shikonin and its derivatives from botanical sources, followed by acetylation to produce this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from plant roots, particularly those of Lithospermum erythrorhizon. The extraction process typically includes drying the roots, followed by solvent extraction and purification using techniques such as high-performance liquid chromatography (HPLC) .

Analyse Des Réactions Chimiques

Types of Reactions: Acetylshikonin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents to introduce different functional groups into the this compound molecule.

Major Products Formed: The major products formed from these reactions include various this compound derivatives with enhanced or modified pharmacological properties .

Applications De Recherche Scientifique

Anticancer Properties

Acetylshikonin has been identified as a promising candidate for cancer therapy, exhibiting potent anticancer activities against various cancer types.

Case Studies

  • Lung Cancer : In vitro studies demonstrated that this compound significantly decreased the survival of non-small cell lung cancer (NSCLC) cells, leading to increased DNA fragmentation and cell cycle arrest .
  • Multidrug Resistance : this compound has shown the ability to enhance drug accumulation in resistant cancer cell lines by inhibiting multidrug resistance (MDR) efflux pumps. This property suggests its potential use in overcoming chemotherapy resistance .

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

The compound also demonstrates significant antimicrobial effects against a range of pathogens.

Pharmacokinetics and Toxicity

While this compound shows promise in various therapeutic areas, its pharmacokinetics and potential toxicity require further investigation.

Pharmacokinetics

  • Studies indicate that this compound has poor absorption but wide distribution in biological systems. Its bioavailability remains a concern for therapeutic applications .

Toxicity

  • Limited studies have reported reproductive toxicity and genotoxicity associated with this compound. Comprehensive toxicity assessments are necessary before clinical applications can be considered .

Summary Table of Applications

ApplicationMechanism of ActionKey Findings
AnticancerMicrotubule disruption, necroptosis inductionEffective against liver and lung cancers; overcomes multidrug resistance
Anti-inflammatoryCytokine inhibitionReduces inflammation in models of rheumatoid arthritis
AntimicrobialMembrane disruptionActive against various bacterial strains
PharmacokineticsPoor absorption with wide distributionRequires further study for clinical use
ToxicityPotential reproductive and genotoxic effectsMore research needed on safety profiles

Mécanisme D'action

Acetylshikonin exerts its effects through multiple molecular targets and pathways:

Activité Biologique

Acetylshikonin, a derivative of shikonin derived from the roots of Lithospermum erythrorhizon, has garnered significant attention for its diverse biological activities, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is noted for its anti-inflammatory, antioxidant, and anticancer effects. It has been shown to interact with various molecular targets and pathways, making it a candidate for further pharmacological exploration.

  • Inhibition of Cell Proliferation : this compound has been demonstrated to suppress the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, it inhibits the proliferation of colorectal cancer cells by targeting the TOPK (T-cell-originated protein kinase) signaling pathway, leading to reduced cell viability and increased apoptotic markers .
  • Induction of Apoptosis : The compound promotes apoptosis through multiple pathways:
    • Caspase Activation : this compound increases the levels of pro-apoptotic proteins such as Bax and Bim while decreasing anti-apoptotic proteins like Bcl-2 .
    • Endoplasmic Reticulum Stress : It activates the PERK/eIF2α/CHOP axis in esophageal squamous cell carcinoma (ESCC), contributing to apoptosis .
  • Targeting Specific Pathways :
    • In renal cell carcinoma (RCC), this compound acts as a novel inhibitor of CYP2J2, influencing FOXO3 signaling pathways to induce cell death .
    • The PI3K/Akt/mTOR pathway is also affected, leading to decreased cell survival and proliferation in colorectal cancer models .

Case Studies and Research Findings

Several studies have elucidated the effects and mechanisms of this compound:

  • Colorectal Cancer : In vitro studies showed that this compound inhibited HT29 colorectal cancer cells with an IC50 value of 60.82 μg/mL at 24 hours and 30.78 μg/mL at 48 hours. The compound induced G0/G1 phase arrest and early apoptosis through PI3K/Akt/mTOR pathway inhibition .
  • Renal Cell Carcinoma : this compound treatment in RCC cell lines resulted in increased ROS levels, decreased viability, and enhanced expression of apoptotic markers. The study highlighted its potential as a therapeutic agent against RCC by targeting specific apoptotic pathways .
  • Esophageal Squamous Cell Carcinoma : Research indicated that this compound effectively inhibited cell viability in ESCC cells via endoplasmic reticulum stress mechanisms, reinforcing its role as an anticancer agent .

Pharmacological Effects

This compound exhibits a broad spectrum of pharmacological effects beyond anticancer activity:

  • Anti-inflammatory Effects : It suppresses nitric oxide production and pro-inflammatory cytokines in macrophages, indicating its potential in treating inflammatory diseases .
  • Antioxidant Activity : The compound has shown efficacy in reducing oxidative stress markers, contributing to its protective effects against cellular damage.

Data Summary

The following table summarizes key findings from various studies on this compound:

Study FocusCell Line/ModelKey FindingsMechanism(s) Involved
Colorectal CancerHT29IC50: 60.82 μg/mL (24h), 30.78 μg/mL (48h)PI3K/Akt/mTOR pathway inhibition
Renal Cell CarcinomaA498, ACHNInduced apoptosis; increased ROSFOXO3 activation; CYP2J2 inhibition
Esophageal Squamous Cell CarcinomaESCCInhibited cell viability; induced ER stressPERK/eIF2α/CHOP axis activation

Propriétés

IUPAC Name

[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,20-21H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFXUXZJJKTDOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30909976
Record name 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54984-93-9, 23444-71-5, 24502-78-1, 106295-33-4
Record name Acetylshikonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054984939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alkannin, monoacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140376
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetylshikonin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110199
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ARNEBIN-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291844
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.